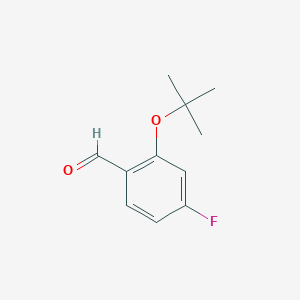

2-t-Butoxy-4-fluorobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-t-Butoxy-4-fluorobenzaldehyde is a chemical compound with the CAS number 1378819-64-7 . It has a molecular weight of 196.22 . It is typically stored at temperatures between 2-8°C . The compound is in liquid form at room temperature .

Synthesis Analysis

The synthesis of fluorobenzaldehydes, which includes 2-t-Butoxy-4-fluorobenzaldehyde, can be achieved through a halogen-exchange reaction with 4-chlorobenzaldehyde . This process involves the use of a metal fluoride in the presence of a catalyst .Molecular Structure Analysis

The molecular structure of 2-t-Butoxy-4-fluorobenzaldehyde is represented by the InChI code1S/C11H13FO2/c1-2-3-6-14-11-7-10 (12)5-4-9 (11)8-13/h4-5,7-8H,2-3,6H2,1H3 . This indicates that the compound consists of 11 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . Chemical Reactions Analysis

Fluorobenzaldehydes, including 2-t-Butoxy-4-fluorobenzaldehyde, can be used as synthetic intermediates because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .Physical And Chemical Properties Analysis

2-t-Butoxy-4-fluorobenzaldehyde is a liquid at room temperature . The compound is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

- The benzylic position in this compound refers to the carbon adjacent to the benzene ring. Reactions at this position include:

Benzylic Position Reactions

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it’s harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Wirkmechanismus

Target of Action

It’s known that benzaldehyde derivatives often interact with proteins or enzymes in the body, altering their function .

Mode of Action

Benzaldehyde derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules.

Biochemical Pathways

It’s known that benzaldehyde derivatives can participate in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Result of Action

The reactions it undergoes could potentially alter the function of target molecules, leading to changes at the cellular level .

Eigenschaften

IUPAC Name |

4-fluoro-2-[(2-methylpropan-2-yl)oxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-11(2,3)14-10-6-9(12)5-4-8(10)7-13/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNSSTYSPJTNRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC(=C1)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-Butoxy-4-fluorobenzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.